
18-Hydroxycorticosterone-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
18-Hydroxycorticosterone-d4 is a deuterated form of 18-Hydroxycorticosterone, a corticosteroid and corticosterone derivative. This compound is used primarily for research purposes and is not intended for human consumption . It is known for its role in the biosynthesis of aldosterone, an important hormone in the regulation of electrolyte balance .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 18-Hydroxycorticosterone-d4 involves the incorporation of deuterium atoms into the 18-Hydroxycorticosterone molecule. This can be achieved through isotope exchange reactions or by using deuterated reagents during the synthesis . The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification to ensure the high isotopic purity of the final product . The compound is then tested for its isotopic purity and chemical composition before being made available for research purposes.
化学反応の分析
Types of Reactions
18-Hydroxycorticosterone-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of 18-oxocorticosterone, while reduction can yield 18-hydroxycorticosterone .
科学的研究の応用
18-Hydroxycorticosterone-d4 is widely used in scientific research due to its role in the biosynthesis of aldosterone. Some of its applications include:
作用機序
18-Hydroxycorticosterone-d4 exerts its effects by serving as an intermediate in the biosynthesis of aldosterone. The enzyme aldosterone synthase catalyzes the conversion of this compound to aldosterone in the zona glomerulosa of the adrenal cortex . This process involves multiple hydroxylation steps and is crucial for maintaining electrolyte balance and blood pressure .
類似化合物との比較
Similar Compounds
18-Hydroxycorticosterone: The non-deuterated form of 18-Hydroxycorticosterone-d4, involved in the same biosynthetic pathway.
18-Hydroxycortisol: Another corticosteroid involved in the biosynthesis of aldosterone.
18-Oxocortisol: A derivative of 18-Hydroxycorticosterone, also involved in aldosterone biosynthesis.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications involving mass spectrometry. The deuterium labeling allows for precise quantification and tracking of the compound in various biological and chemical processes .
特性
分子式 |
C21H30O5 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
(8S,9S,10R,11S,13R,14S,17S)-9,11,12,12-tetradeuterio-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,14-17,19,22-23,25H,2-7,9-11H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1/i9D2,17D,19D |
InChIキー |
HFSXHZZDNDGLQN-NREATFFYSA-N |
異性体SMILES |
[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@H]([C@]4(C([C@]2([2H])O)([2H])[2H])CO)C(=O)CO |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)
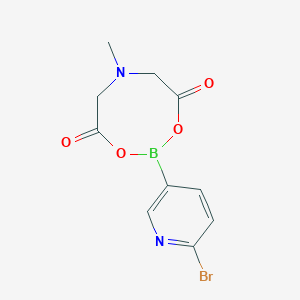
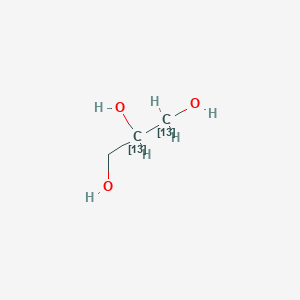



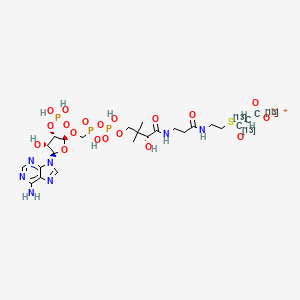
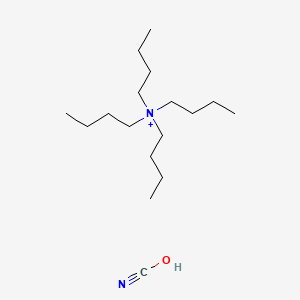



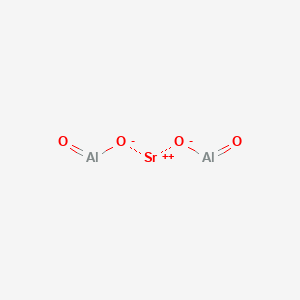
![(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid;hydrate](/img/structure/B12057375.png)
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide](/img/structure/B12057380.png)
